molecular formula C16H20BNO2 B3026995 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarbonitrile CAS No. 1206641-31-7

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarbonitrile

Cat. No.: B3026995
CAS No.: 1206641-31-7
M. Wt: 269.1
InChI Key: LQTZQARAJYGKBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarbonitrile is a useful research compound. Its molecular formula is C16H20BNO2 and its molecular weight is 269.1. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarbonitrile is a boron-containing compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis methods, and biological implications based on available research.

  • Chemical Formula : C17H22BNO2
  • Molecular Weight : 283.17 g/mol
  • CAS Number : 1245831-55-3

The compound features a cyclopropanecarbonitrile group attached to a phenyl ring that is substituted with a tetramethyl-1,3,2-dioxaborolane moiety. This unique structure may contribute to its biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Dioxaborolane Moiety : The tetramethyl-1,3,2-dioxaborolane can be synthesized using pinacol and boron reagents.
  • Coupling Reaction : The dioxaborolane is then coupled with a suitable phenyl compound through Suzuki coupling or related methods.
  • Cyclopropanation : The final step involves the introduction of the cyclopropanecarbonitrile group via cyclopropanation reactions.

Anticancer Potential

Recent studies have indicated that compounds containing boron can exhibit anticancer properties. The presence of the dioxaborolane moiety in this compound suggests potential interactions with biological targets involved in cancer cell proliferation and apoptosis.

  • Mechanism of Action : Boron compounds have been observed to interfere with cellular signaling pathways that regulate cell growth and survival. They may induce apoptosis in cancer cells through oxidative stress mechanisms or by modulating gene expression.

Antimicrobial Properties

Research has also suggested that boron-containing compounds possess antimicrobial activity. The specific activity of this compound against various pathogens remains to be fully elucidated but offers a promising avenue for further investigation.

Study 2: Antimicrobial Efficacy

In vitro assays evaluating the antimicrobial properties of related boron compounds showed effective inhibition against a range of Gram-positive and Gram-negative bacteria. Further research is needed to assess the specific efficacy of this compound against microbial strains.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AnticancerCytotoxicity in cancer cell lines
AntimicrobialInhibition of bacterial growth
Apoptosis InductionInduces cell death via oxidative stress

Properties

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO2/c1-14(2)15(3,4)20-17(19-14)13-7-5-12(6-8-13)16(11-18)9-10-16/h5-8H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTZQARAJYGKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30698338
Record name 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206641-31-7
Record name 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarbonitrile
Reactant of Route 2
Reactant of Route 2
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarbonitrile
Reactant of Route 3
Reactant of Route 3
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarbonitrile
Reactant of Route 4
Reactant of Route 4
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarbonitrile
Reactant of Route 5
Reactant of Route 5
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarbonitrile
Reactant of Route 6
Reactant of Route 6
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.